4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural attributes include:
- Position 4: A 4-methylbenzenesulfonyl (tosyl) group, contributing electron-withdrawing properties and enhancing metabolic stability.
- Position 8: A 3-(trifluoromethyl)benzoyl moiety, which introduces steric bulk and lipophilicity due to the trifluoromethyl group.
This compound’s design aligns with strategies to optimize pharmacokinetic properties through sulfonyl and fluorinated aryl groups, commonly seen in bioactive molecules targeting central nervous system (CNS) disorders or inflammation .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O4S/c1-16-5-7-19(8-6-16)32(29,30)27-13-14-31-21(27)9-11-26(12-10-21)20(28)17-3-2-4-18(15-17)22(23,24)25/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVVHTPGTKOWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methylbenzenesulfonyl)-8-[3-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by a diazaspiro framework, which contributes to its biological activity. The presence of both a sulfonyl group and a trifluoromethylbenzoyl moiety enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H20F3N2O3S |
| Molecular Weight | 403.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The primary mode of action for this compound appears to involve the inhibition of Janus kinases (JAKs) , specifically JAK1 and TYK2 . These kinases play crucial roles in cytokine signaling pathways, particularly in inflammatory responses. By inhibiting these pathways, the compound may exert anti-inflammatory effects.
Key Findings:
- Inhibition of IL-6 Signaling : The compound demonstrates potent cellular activity in JAK1-mediated IL-6 signaling pathways, which are critical in various inflammatory conditions.
- Dose-dependent Efficacy : In preclinical models such as rat adjuvant-induced arthritis (rAIA) and mouse collagen-induced arthritis (mCIA), the compound showed significant dose-dependent efficacy.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is orally bioavailable, with a notable absorption profile that supports its potential use in therapeutic settings. The pharmacokinetic parameters are summarized below:
| Parameter | Value |
|---|---|
| Oral Bioavailability | Approximately 16% |
| AUC (0–t) | Ranges from 11.4 to 16.9 μmol/L·h for parent drug and metabolite |
| Major Metabolite | Mixed disulfide metabolite |
Study on Anti-inflammatory Effects
In a study involving the administration of the compound in animal models, it was observed that:
Comparison with Similar Compounds
Substituent Variations at Position 4 (Sulfonyl Groups)
Key Observations :
Substituent Variations at Position 8 (Benzoyl/Pyridinyl Groups)
| Compound Name | Substituent at Position 8 | Key Features | Molecular Weight |
|---|---|---|---|
| Target Compound | 3-(Trifluoromethyl)benzoyl | Trifluoromethyl enhances lipophilicity and steric hindrance. | ~500 (estimated) |
| (8-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1-Oxa-4,8-Diazaspiro[4.5]dec-4-yl)(4-Nitrophenyl)Methanone | 3-Chloro-5-(trifluoromethyl)pyridinyl + 4-nitrobenzoyl | Nitro group introduces strong electron withdrawal; pyridinyl adds heterocyclic diversity. | 470.83 |
| 8-(3-Chloro-5-Trifluoromethylpyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-ylmethanone | Thiophene-2-carbonyl | Thiophene’s sulfur atom may influence π-π stacking or redox activity. | 431.90 |
| 4-(4-Methoxybenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane | 4-Nitrophenyl | Nitro group enhances reactivity; benzyl adds steric bulk. | 383.44 |
Key Observations :
Core Modifications and Functional Additions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
